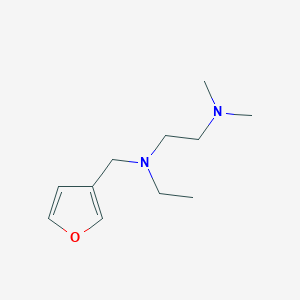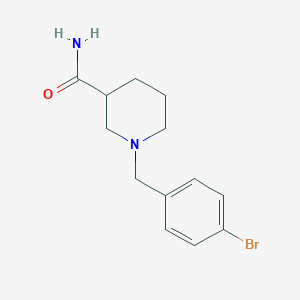![molecular formula C15H25ClN2 B3851421 (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)
(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine
Overview
Description
(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine, also known as CBE, is a chemical compound that belongs to the family of tertiary amines. It is a colorless liquid with a molecular weight of 268.8 g/mol. CBE has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine involves the inhibition of NET, which leads to an increase in the concentration of norepinephrine in the synapse. This increase in norepinephrine can then activate various adrenergic receptors, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine are largely dependent on the concentration and duration of exposure. At low concentrations, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine can increase the release of norepinephrine, which can have effects on arousal, attention, and mood. At higher concentrations, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine can cause neurotoxicity and cell death, particularly in dopaminergic neurons.
Advantages and Limitations for Lab Experiments
One advantage of using (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine in lab experiments is its selectivity for the norepinephrine transporter, which allows for the specific manipulation of norepinephrine signaling. Additionally, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is relatively easy to synthesize and has a high purity yield. However, one limitation of using (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is its potential for neurotoxicity at high concentrations, which can confound experimental results.
Future Directions
There are several future directions for the use of (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine in scientific research. One potential application is in the study of the role of norepinephrine signaling in psychiatric disorders such as depression and anxiety. Additionally, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine could be used in combination with other neurotransmitter inhibitors to study the interactions between different neurotransmitter systems. Finally, the development of more selective and less toxic inhibitors of NET could lead to further insights into the function of norepinephrine signaling in the brain.
Conclusion:
In conclusion, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the norepinephrine transporter makes it a valuable tool for studying the function of norepinephrine signaling in the brain. However, its potential for neurotoxicity at high concentrations highlights the need for caution in its use. With further research, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine could provide valuable insights into the role of norepinephrine signaling in various physiological and pathological conditions.
Scientific Research Applications
(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine has been used extensively in scientific research as a tool to study the function of neurotransmitter transporters. Specifically, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is a selective inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft. By blocking the activity of NET, (3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine allows for the accumulation of norepinephrine in the synapse, which can then be measured using various techniques such as microdialysis or electrochemical detection.
properties
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2/c1-4-17(5-2)10-11-18(6-3)13-14-8-7-9-15(16)12-14/h7-9,12H,4-6,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWGIVPIQPJUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-{[4-(hexyloxy)benzyl]imino}diethanol](/img/structure/B3851354.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B3851365.png)
![2-[benzyl(3-bromo-4-methoxybenzyl)amino]ethanol](/img/structure/B3851373.png)
![N,N-dimethyl-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline](/img/structure/B3851382.png)
![{1-[3-(methylthio)propyl]-3-piperidinyl}methanol](/img/structure/B3851389.png)

![1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B3851405.png)

![2-[(3-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B3851424.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)

![1-acetyl-4-[2-(allyloxy)benzyl]piperazine](/img/structure/B3851439.png)